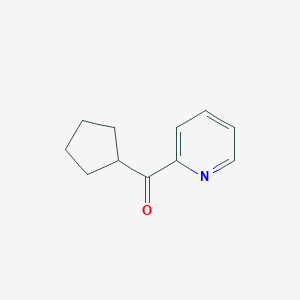

CYCLOPENTYL 2-PYRIDYL KETONE

Descripción general

Descripción

CYCLOPENTYL 2-PYRIDYL KETONE is a heterocyclic compound belonging to the pyridine family. It is a yellow crystalline solid used in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOPENTYL 2-PYRIDYL KETONE can be achieved through several methods. One common approach involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components, such as alkynes or alkenes, in a [4 + 2] cycloaddition reaction . This method leverages the thermal pericyclic or hetero-Diels Alder (hDA) reaction and transition metal-catalyzed formal [4 + 2] cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

CYCLOPENTYL 2-PYRIDYL KETONE undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Cyclopentyl 2-pyridyl ketone serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions:

- Reagent for Synthesis : It is utilized as a reagent in the synthesis of bicyclic and polycyclic aromatic hydrocarbons, which are essential in the development of pharmaceuticals and agrochemicals.

- Asymmetric Synthesis : The compound has been employed in asymmetric synthesis reactions, where it can yield optically active compounds with high enantiomeric excess (ee). For instance, reactions involving 2-pyridyl-functionalized cyclopentyl ketones have resulted in yields ranging from 41% to 81% with enantiomeric ratios exceeding 19:1 .

Medicinal Chemistry

The compound has notable implications in medicinal chemistry:

- Pharmaceutical Intermediates : this compound is a precursor for synthesizing various pharmaceutical agents, including derivatives of ketamine, which are used as anesthetics and antidepressants. The synthesis of cyclopentyl phenyl ketone, a related compound, has been highlighted for its role in producing ketamine derivatives .

- Biological Activity : Research indicates that derivatives of this compound exhibit biological activity, making them candidates for further drug development. For example, studies have shown that modifications to the pyridine ring can enhance the pharmacological profile of the resulting compounds .

Material Science

In material science, this compound is explored for its potential applications:

- Fine Chemicals Production : The compound is involved in the production of fine chemicals and specialty materials, which are crucial for various industrial applications. Its ability to act as a building block in complex chemical syntheses makes it valuable for developing new materials with tailored properties .

Case Study 1: Asymmetric Redox-Neutral Reactions

A study demonstrated the use of this compound in catalytic asymmetric redox-neutral [3+2] photocycloadditions. This reaction yielded high enantiomeric excesses and showcased the compound's utility in generating complex molecular architectures efficiently .

Case Study 2: Synthesis of Ketamine Derivatives

Research focusing on the synthesis of cyclopentyl phenyl ketone illustrated its significance as an intermediate for producing ketamine derivatives. The study highlighted a novel synthetic route that improved yield and purity compared to traditional methods, emphasizing the compound's relevance in pharmaceutical manufacturing .

Data Tables

| Application Area | Specific Use | Yield/Outcomes |

|---|---|---|

| Chemical Synthesis | Reagent for bicyclic hydrocarbons | High yield |

| Medicinal Chemistry | Intermediate for ketamine derivatives | Enhanced pharmacological activity |

| Material Science | Production of fine chemicals | Tailored properties |

| Asymmetric Synthesis | [3+2] photocycloadditions | Yields: 41% - 81%, ee: >19:1 |

Mecanismo De Acción

The mechanism of action of CYCLOPENTYL 2-PYRIDYL KETONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparación Con Compuestos Similares

CYCLOPENTYL 2-PYRIDYL KETONE can be compared with other similar compounds, such as:

- Cyclopentyl(pyridin-2-yl)methanone

- Cyclopentyl-2-pyridyl ketone

- Methanone, cyclopentyl-2-pyridinyl-

These compounds share similar structural features but may differ in their reactivity, stability, and specific applications. The uniqueness of this compound lies in its specific combination of the cyclopentane and pyridine moieties, which confer distinct chemical and physical properties.

Actividad Biológica

Cyclopentyl 2-pyridyl ketone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study highlighted its effectiveness as a menin inhibitor, which is crucial in the treatment of MLL (mixed lineage leukemia). The compound binds to menin with a dissociation constant (Kd) of approximately 10 nM, demonstrating sub-micromolar cellular activity against MLL leukemia cell lines .

Table 1: Binding Affinity and Cellular Activity

| Compound | Kd (nM) | IC50 (µM) | Cell Line |

|---|---|---|---|

| This compound | ~10 | 0.3 | MV4;11 |

| Compound 39 | 2.7 | 0.3 | MV4;11 |

The introduction of hydrophobic groups on the nitrogen atom significantly enhances the binding affinity and cellular activity, indicating the importance of structural modifications for improving therapeutic efficacy .

Immunomodulatory Effects

Cyclopentyl derivatives have shown promise in modulating immune responses. Specifically, pyridine-4-yl derivatives, including those related to cyclopentyl structures, have been noted for their potential in treating autoimmune diseases and conditions associated with an activated immune system. These include rheumatoid arthritis, multiple sclerosis, and various cancers .

Antiviral Activity

Another area of investigation is the antiviral activity of cyclopentyl compounds. Cyclopentenyl nucleosides have demonstrated efficacy against orthopox viruses, including smallpox. The antiviral mechanism involves inhibiting viral replication processes, showcasing the potential for cyclopentyl derivatives in antiviral drug development .

Study on Antitumor Efficacy

A comprehensive study evaluated several cyclopentyl derivatives for their antitumor effects against various cancer cell lines. The results indicated that compounds with cyclopentyl substitutions exhibited enhanced cytotoxicity compared to their non-cyclopentyl counterparts. For instance, cyclopentyl-2-pyridyl ketone showed improved activity against drug-resistant cancer cell lines .

Immunomodulation in Autoimmune Diseases

In another case study focusing on autoimmune diseases, cyclopentyl derivatives were tested for their ability to modulate immune responses in preclinical models. The results suggested that these compounds could reduce inflammation and improve clinical outcomes in models of rheumatoid arthritis and lupus .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications at various positions on the pyridine ring or the cyclopentyl group can significantly impact its pharmacological properties:

Table 2: Structure-Activity Relationship

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Increased binding affinity |

| Electron-withdrawing groups | Enhanced cellular potency |

| Hydrophobic substitutions | Improved antitumor efficacy |

These findings underline the importance of SAR studies in optimizing the biological activity of cyclopentyl derivatives.

Propiedades

IUPAC Name |

cyclopentyl(pyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11(9-5-1-2-6-9)10-7-3-4-8-12-10/h3-4,7-9H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBHDACSUPGHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624736 | |

| Record name | Cyclopentyl(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157592-43-3 | |

| Record name | Cyclopentyl(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.